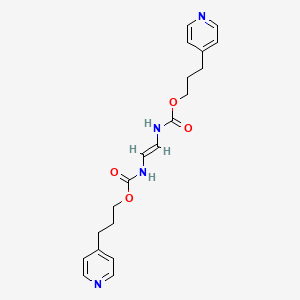
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate is a compound that features a unique structure combining pyridine rings and vinylenedicarbamate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(4-pyridyl)propyl) vinylenedicarbamate typically involves the reaction of 3-(4-pyridyl)propylamine with vinylenedicarbamic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine rings.
科学的研究の応用
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure
作用機序
The mechanism of action of Bis(3-(4-pyridyl)propyl) vinylenedicarbamate involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes that can modulate biological pathways. The vinylenedicarbamate groups can interact with enzymes or receptors, influencing their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: A compound with two pyridine rings connected by a single bond, used as a ligand in coordination chemistry.
1,2-Bis(4-pyridyl)ethylene: A compound with two pyridine rings connected by an ethylene bridge, used in the synthesis of coordination polymers.
1,3-Bis(4-pyridyl)propane: A compound with two pyridine rings connected by a propane bridge, used in the development of metal-organic frameworks
Uniqueness
Bis(3-(4-pyridyl)propyl) vinylenedicarbamate is unique due to its combination of pyridine rings and vinylenedicarbamate groups, which provide distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and interact with biological targets makes it a valuable molecule for various applications .
特性
CAS番号 |
73622-87-4 |
|---|---|
分子式 |
C20H24N4O4 |
分子量 |
384.4 g/mol |
IUPAC名 |
3-pyridin-4-ylpropyl N-[(E)-2-(3-pyridin-4-ylpropoxycarbonylamino)ethenyl]carbamate |
InChI |
InChI=1S/C20H24N4O4/c25-19(27-15-1-3-17-5-9-21-10-6-17)23-13-14-24-20(26)28-16-2-4-18-7-11-22-12-8-18/h5-14H,1-4,15-16H2,(H,23,25)(H,24,26)/b14-13+ |
InChIキー |
MRLHBPCRBGMMHW-BUHFOSPRSA-N |
異性体SMILES |
C1=CN=CC=C1CCCOC(=O)N/C=C/NC(=O)OCCCC2=CC=NC=C2 |
正規SMILES |
C1=CN=CC=C1CCCOC(=O)NC=CNC(=O)OCCCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


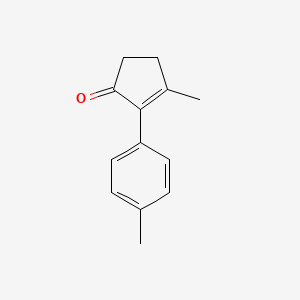
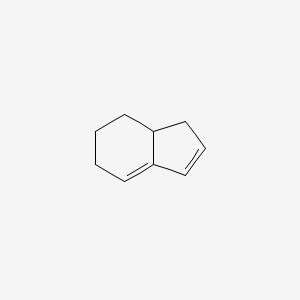
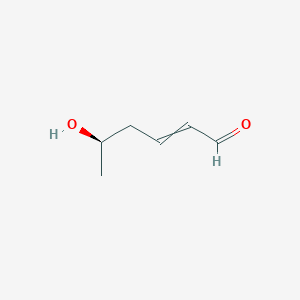
![2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine](/img/structure/B14459426.png)
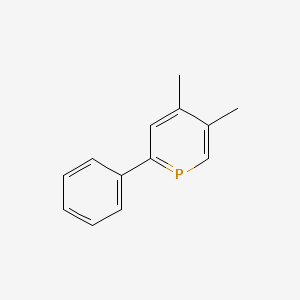

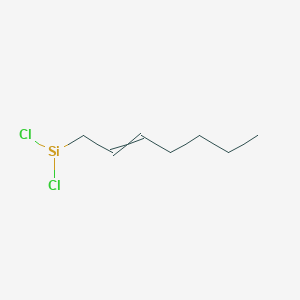
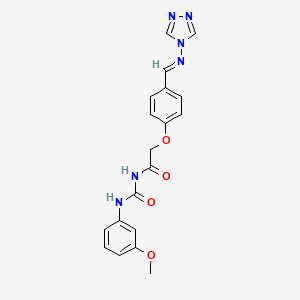

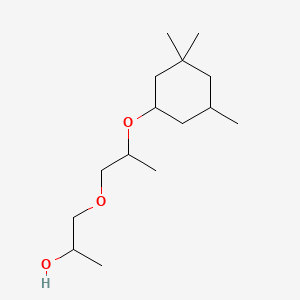
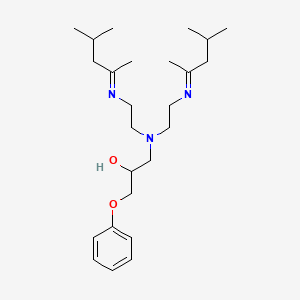

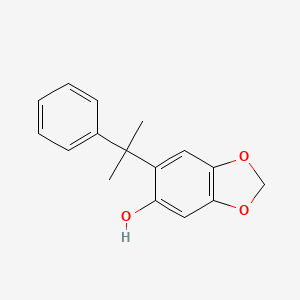
![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
